N-(1,3-Benzothiazol-2-yl)benzenesulfonamide
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Overview
Description
N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structure, which combines a benzenesulfonamide moiety with a benzothiazole ring. This combination imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, material science, and organic synthesis .
Mechanism of Action
Target of Action
N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, also known as Benzenesulfonamide, N-2-benzothiazolyl-, has been found to target 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) . This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, thus regulating glucocorticoid action within cells . The compound has also shown promising activity against Mycobacterium tuberculosis , suggesting it may target key enzymes or proteins in this bacterium .
Mode of Action
The compound interacts with its targets, such as 11beta-HSD1, by inhibiting their activity . This inhibition can lead to a decrease in the conversion of inactive glucocorticoids to their active forms, potentially altering glucocorticoid signaling within cells . When acting against M.
Biochemical Pathways
The inhibition of 11beta-HSD1 can affect the glucocorticoid pathway, potentially leading to altered immune responses and metabolic processes . In the context of M.
Pharmacokinetics
Similar compounds have been synthesized and evaluated for their in vivo antidiabetic activity, suggesting that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of 11beta-HSD1 by this compound can lead to significant lowering of plasma glucose levels in non-insulin-dependent diabetes mellitus rat models . This suggests that the compound may have potential as an antidiabetic agent . Additionally, the compound has shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of other substances in the body, the pH of the environment, and the temperature . .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities
Cellular Effects
Some benzothiazole derivatives have shown promising activity against certain bacterial strains
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-2-benzothiazolyl-, typically involves the reaction of 2-aminobenzothiazole with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for benzenesulfonamide, N-2-benzothiazolyl-, often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in dry solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has been identified as a novel ABCA1 expression upregulator, which is significant for atherosclerosis treatment.
Material Science: The unique structure of the compound allows it to be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Comparison with Similar Compounds
N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, can be compared with other similar compounds to highlight its uniqueness:
N-(2-Benzothiazolyl)-4-chlorobenzenesulfonamide: This compound has a similar structure but includes a chlorine atom, which may alter its chemical and biological properties.
Aryl Thiazolone–Benzenesulfonamides: These derivatives contain a thiazolone scaffold and exhibit different inhibitory activities against carbonic anhydrase enzymes.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S2/c16-19(17,10-6-2-1-3-7-10)15-13-14-11-8-4-5-9-12(11)18-13/h1-9H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOELFPSLJIQWFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339284 |
Source
|
Record name | Benzenesulfonamide, N-2-benzothiazolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13068-60-5 |
Source
|
Record name | Benzenesulfonamide, N-2-benzothiazolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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